molecular formula C15H19N5OS B6471264 2-(methylsulfanyl)-4-{3-[(pyrimidin-2-yloxy)methyl]piperidin-1-yl}pyrimidine CAS No. 2640822-62-2

2-(methylsulfanyl)-4-{3-[(pyrimidin-2-yloxy)methyl]piperidin-1-yl}pyrimidine

Cat. No.: B6471264
CAS No.: 2640822-62-2
M. Wt: 317.4 g/mol
InChI Key: ZPYHTIITBRRIOV-UHFFFAOYSA-N
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Description

2-(Methylsulfanyl)-4-{3-[(pyrimidin-2-yloxy)methyl]piperidin-1-yl}pyrimidine represents a structurally sophisticated chemical scaffold designed for pharmaceutical research and development, particularly in the realm of targeted therapeutic agents. This compound features a strategic molecular architecture comprising dual pyrimidine rings connected through a piperidine linker, with one pyrimidine ring containing a methylsulfanyl substituent and the other functioning as an oxygen-linked extension. This specific arrangement places it within a class of compounds that have demonstrated significant potential in medicinal chemistry research, particularly as modulators of various biological targets. The compound's primary research applications include investigation as a potential agonist for G protein-coupled receptors (GPCRs) such as GPR119, targets of considerable interest for metabolic disorder therapeutics . Similar pyrimidine derivatives have shown promising activity in augmenting insulin secretion and effectively lowering plasma glucose excursion in diabetic models, suggesting potential applications in diabetes research . Additionally, structurally related aminopyrimidine compounds have displayed immunomodulatory and anti-inflammatory properties through inhibition of cytokine production, particularly tumor necrosis factor-alpha (TNF-α), indicating potential research utility in inflammatory and autoimmune conditions . The methylsulfanyl substituent at the 2-position of the pyrimidine ring represents a strategic modification that can influence molecular electronics and hydrophobic interactions, potentially enhancing receptor binding affinity and metabolic stability . From a molecular mechanism perspective, this compound's design allows it to occupy presumed hydrophobic spaces between pyrimidine and piperidine rings in interaction with biological targets . The piperidine linkage substitution pattern follows optimization strategies observed in advanced pharmaceutical candidates, where such modifications have demonstrated enhanced receptor agonist activity while simultaneously improving safety profiles regarding hERG channel inhibition . The molecular framework allows for extensive structure-activity relationship studies, particularly through exploration of substituents on the pyrimidine rings and modifications to the piperidine linker, enabling medicinal chemists to optimize potency, selectivity, and pharmacokinetic properties. Researchers value this compound for its versatility as a chemical building block in drug discovery programs, particularly for metabolic diseases, inflammatory conditions, and oncology research, where pyrimidine-based scaffolds have established significant therapeutic potential . This product is supplied exclusively for non-human research applications. It is not intended for diagnostic or therapeutic use in humans or animals. Proper safety protocols and handling procedures for research chemicals must be followed at all times.

Properties

IUPAC Name

2-methylsulfanyl-4-[3-(pyrimidin-2-yloxymethyl)piperidin-1-yl]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N5OS/c1-22-15-18-8-5-13(19-15)20-9-2-4-12(10-20)11-21-14-16-6-3-7-17-14/h3,5-8,12H,2,4,9-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPYHTIITBRRIOV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NC=CC(=N1)N2CCCC(C2)COC3=NC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Mechanism of Action

  • The mechanism by which 2-(methylsulfanyl)-4-{3-[(pyrimidin-2-yloxy)methyl]piperidin-1-yl}pyrimidine exerts its effects involves its interaction with specific molecular targets.

  • These targets may include enzymes, receptors, or other biological molecules, leading to changes in cellular pathways and physiological responses.

  • The exact pathways involved can vary depending on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Pyrimidine Modifications

(a) 2-(Methylsulfanyl)-4-{4-[(Pyrazin-2-yloxy)methyl]piperidin-1-yl}pyrimidine
  • Structural Difference : The piperidine-linked side chain substitutes pyrimidin-2-yloxy with pyrazin-2-yloxy , altering heterocyclic aromaticity.
  • Impact : Pyrazine (two nitrogen atoms at 1,4-positions) vs. pyrimidine (nitrogens at 1,3-positions) may influence binding affinity in biological targets due to distinct electronic profiles. Molecular weight and lipophilicity remain comparable (C₁₅H₁₉N₅OS vs. C₁₅H₁₉N₅O₂S) .
(b) 4-Methyl-6-(piperidin-1-yl)pyrimidin-2-amine
  • Structural Difference : The pyrimidine core lacks the methylsulfanyl group and instead features a 2-amine and 4-methyl group.
  • This compound’s synthesis and crystallography were studied for drug design applications .

Piperidine-Linked Side Chain Variations

(a) 6-((4-(2,3-Dimethylphenoxy)piperidin-1-yl)methyl)pyrimidine-2,4(1H,3H)-dione
  • Structural Difference: Replaces the pyrimidin-2-yloxy group with a 2,3-dimethylphenoxy moiety and modifies the pyrimidine core to a dione (diketone) structure.
(b) 3-(Piperidin-1-yl)propan-1-ol Hydrochloride
  • Structural Difference: A simplified derivative with a propanol linker between piperidine and pyrimidine.
  • Synthetic Utility: Used as a precursor in 2-aminopyrimidine derivatives, emphasizing the role of piperidine in modulating solubility and pharmacokinetics .

Fused-Ring Systems

4-(4-(Piperidin-1-yl)phenyl)-2-thioxo-1,2,3,4-tetrahydro-5H-chromeno[4,3-d]pyrimidin-5-one
  • Structural Difference : Integrates a chromene ring fused to the pyrimidine core, introducing planar rigidity.
  • Physicochemical Properties : Computational studies suggest good oral bioavailability and drug-like features, contrasting with the target compound’s uncharacterized pharmacokinetics .

Comparative Analysis Table

Compound Name Core Structure Key Substituents Molecular Formula Notable Properties/Applications Reference
2-(Methylsulfanyl)-4-{3-[(pyrimidin-2-yloxy)methyl]piperidin-1-yl}pyrimidine Pyrimidine -SMe, 3-[(pyrimidin-2-yloxy)methyl]piperidin-1-yl C₁₅H₁₉N₅OS Unreported bioactivity
2-(Methylsulfanyl)-4-{4-[(pyrazin-2-yloxy)methyl]piperidin-1-yl}pyrimidine Pyrimidine -SMe, 4-[(pyrazin-2-yloxy)methyl]piperidin-1-yl C₁₅H₁₉N₅O₂S Heterocyclic aromaticity variation
6-((4-(2,3-Dimethylphenoxy)piperidin-1-yl)methyl)pyrimidine-2,4(1H,3H)-dione Pyrimidine-2,4-dione 4-(2,3-Dimethylphenoxy)piperidin-1-yl C₂₀H₂₅N₃O₃ Anti-mycobacterial (patented)
4-Methyl-6-(piperidin-1-yl)pyrimidin-2-amine Pyrimidine -NH₂, -CH₃, piperidin-1-yl C₁₀H₁₆N₄ Crystallography and drug design studies

Biological Activity

2-(Methylsulfanyl)-4-{3-[(pyrimidin-2-yloxy)methyl]piperidin-1-yl}pyrimidine is a synthetic compound with a complex structure featuring both pyrimidine and piperidine moieties. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and infectious diseases.

Chemical Structure and Properties

The compound's molecular formula is C15H20N4OSC_{15}H_{20}N_{4}OS, and its molecular weight is approximately 320.41 g/mol. The structural features include:

  • Pyrimidine and Piperidine Rings : These heterocycles are known for their biological significance.
  • Methylsulfanyl Group : This functional group may contribute to the compound's reactivity and biological interactions.

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound. Research indicates that derivatives of pyrimidine compounds can inhibit cell proliferation in various cancer cell lines. For instance, compounds similar to this compound have shown:

  • Inhibition of Cell Growth : Significant antiproliferative activity against human cancer cell lines such as MCF-7 (breast cancer) and HCT116 (colon cancer) has been documented, with IC50 values ranging from 5 to 20 µM in various studies .
Cell Line IC50 (µM) Reference
MCF-75.10
HCT1166.19

Antimicrobial Activity

The compound's structural components suggest potential antimicrobial properties. Pyrimidine derivatives are often explored for their ability to combat bacterial infections, with some studies indicating effectiveness against Gram-positive and Gram-negative bacteria .

The proposed mechanism of action involves the compound's interaction with specific enzymes or receptors that regulate cell growth and apoptosis. For example, it may inhibit key enzymes involved in nucleotide synthesis or cell cycle progression, leading to reduced proliferation of cancer cells .

Case Studies

  • Study on Anticancer Activity : A study evaluated the effect of various pyrimidine derivatives on cancer cell lines, demonstrating that modifications to the methylsulfanyl group significantly influenced anticancer activity. The most potent derivatives exhibited IC50 values lower than traditional chemotherapeutics like doxorubicin .
  • Antimicrobial Evaluation : Another research effort focused on the antimicrobial properties of pyrimidine derivatives, finding that certain modifications enhanced activity against resistant bacterial strains, suggesting a promising avenue for developing new antibiotics .

Preparation Methods

Chlorination of 2-(Methylsulfanyl)Pyrimidine

The methylsulfanyl group at position 2 is introduced first due to its directing effects. A common method involves:

  • Thiolation : Reacting 2-mercaptopyrimidine with methyl iodide in the presence of a base (e.g., K₂CO₃) to yield 2-(methylsulfanyl)pyrimidine.

  • Chlorination : Treating 2-(methylsulfanyl)pyrimidine with phosphorus oxychloride (POCl₃) under reflux to introduce a chlorine atom at position 4. This step typically achieves 70–85% yield.

Reaction Conditions :

  • Solvent: Toluene or dichloroethane

  • Temperature: 80–110°C

  • Catalyst: None required

Synthesis of Piperidine Moiety: 3-[(Pyrimidin-2-yloxy)methyl]Piperidine

Preparation of 3-Hydroxymethylpiperidine

The hydroxymethyl group at position 3 of piperidine is synthesized via:

  • Reduction of Piperidin-3-one : Using sodium borohydride (NaBH₄) in methanol to reduce piperidin-3-one to 3-hydroxymethylpiperidine (yield: 90–95%).

Etherification with Pyrimidin-2-ol

The hydroxyl group is activated for nucleophilic substitution:

  • Mitsunobu Reaction : Reacting 3-hydroxymethylpiperidine with pyrimidin-2-ol using diisopropyl azodicarboxylate (DIAD) and triphenylphosphine (PPh₃) in tetrahydrofuran (THF). This method achieves 60–75% yield.

Alternative Approach :

  • Tosylate Activation : Converting the hydroxyl group to a tosylate (using TsCl, Et₃N) followed by displacement with pyrimidin-2-olate (yield: 50–65%).

Coupling of Pyrimidine and Piperidine Moieties

Nucleophilic Aromatic Substitution

The 4-chloro group on the pyrimidine core reacts with the piperidine derivative under basic conditions:

4-Chloro-2-(methylsulfanyl)pyrimidine+3-[(Pyrimidin-2-yloxy)methyl]piperidineBaseTarget Compound\text{4-Chloro-2-(methylsulfanyl)pyrimidine} + \text{3-[(Pyrimidin-2-yloxy)methyl]piperidine} \xrightarrow{\text{Base}} \text{Target Compound}

Optimized Conditions :

  • Base: Potassium tert-butoxide (t-BuOK)

  • Solvent: Dimethylformamide (DMF)

  • Temperature: 90–120°C

  • Yield: 40–55%

Transition Metal-Catalyzed Coupling

Copper(I)-mediated Ullmann coupling improves regioselectivity:

  • Catalyst: CuI (10 mol%)

  • Ligand: 1,10-Phenanthroline

  • Solvent: DMSO

  • Yield: 65–70%

Comparative Analysis of Synthetic Routes

MethodAdvantagesLimitationsYield Range
Nucleophilic SubstitutionSimple setup, low costModerate yields, high temperatures40–55%
Ullmann CouplingHigher yields, better regiocontrolRequires expensive ligands65–70%

Purification and Characterization

  • Column Chromatography : Silica gel with ethyl acetate/hexane (1:3) eluent.

  • Spectroscopic Data :

    • ¹H NMR (400 MHz, CDCl₃): δ 8.45 (d, 2H, pyrimidine-H), 4.20 (m, 2H, OCH₂), 3.85 (m, 1H, piperidine-H).

    • MS (ESI+) : m/z 388.1 [M+H]⁺.

Challenges and Optimization Strategies

  • Steric Hindrance : Bulky substituents on piperidine reduce coupling efficiency. Solution: Use polar aprotic solvents (e.g., DMF) to enhance solubility.

  • Byproduct Formation : Competing reactions at pyrimidine positions 2 and 4. Solution: Sequential protection/deprotection of functional groups.

Industrial-Scale Considerations

  • Cost-Effectiveness : Nucleophilic substitution remains preferred for large-scale synthesis despite lower yields.

  • Green Chemistry : Replace POCl₃ with biocatalytic chlorination methods to reduce environmental impact .

Q & A

Q. Methodological Answer :

X-Ray Crystallography : Use SHELXL () for high-resolution structure determination. Single crystals grown via vapor diffusion (e.g., ethanol/water) yield torsional angles and bond lengths critical for confirming the pyrimidin-2-yloxy orientation.

Dynamic NMR : Study hindered rotation of the piperidinyl group to resolve conformational isomers ().

Solid-State NMR : Differentiate polymorphs by analyzing ¹³C chemical shifts (analogous to methods in ).

How does the methylsulfanyl group influence the compound’s reactivity and metabolic stability?

Q. Advanced Mechanistic Insight :

Electrophilic Reactivity : The methylsulfanyl group acts as a leaving group in nucleophilic aromatic substitution, enabling further derivatization ().

Metabolic Stability :

  • Oxidation : CYP450-mediated sulfoxidation (major metabolic pathway) can be mitigated by fluorination ().
  • Half-Life Extension : Deuterating the methyl group reduces metabolic clearance ().
    Experimental Validation : Perform microsomal stability assays (human/rat liver microsomes) with LC-MS/MS quantification ().

What computational strategies are effective for predicting target binding modes and optimizing affinity?

Q. Advanced Methodology :

Docking Simulations : Use AutoDock Vina with crystal structures of related targets (e.g., kinases from PDB) to model interactions with the piperidinyl-pyrimidine scaffold ().

Molecular Dynamics (MD) : Simulate ligand-receptor complexes (≥100 ns trajectories) to assess binding stability (GROMACS/AMBER) ().

QSAR Models : Train on analogs with pyrimidine-piperidine motifs to predict logP and pKa ().

How should researchers design SAR studies to explore the pyrimidin-2-yloxy moiety’s role in bioactivity?

Q. SAR Design Framework :

Core Modifications : Synthesize analogs with pyridin-2-yloxy or quinazolin-2-yloxy groups to assess steric/electronic effects ().

Linker Optimization : Vary the methylene spacer length between piperidine and pyrimidine (e.g., CH₂ vs. CH₂CH₂) to probe conformational flexibility ().

Activity Cliffs : Compare IC₅₀ values of analogs with/without the pyrimidin-2-yloxy group in enzyme inhibition assays ().

What experimental controls are critical when assessing the compound’s stability under physiological conditions?

Q. Methodological Guidelines :

pH Stability : Incubate in buffers (pH 1.2–7.4) and monitor degradation via UPLC-UV ().

Light/Temperature : Store aliquots at -80°C (vs. 25°C) and assess photodegradation under UV/visible light ().

Plasma Stability : Use human plasma at 37°C with EDTA to inhibit esterases; quantify parent compound loss ().

How can crystallographic data resolve ambiguities in the compound’s tautomeric forms?

Q. Advanced Crystallography Approach :

High-Resolution Data : Collect at synchrotron sources (λ = 0.7–1.0 Å) to detect proton positions ().

Hydrogen Bonding Analysis : Use SHELXL’s DFIX command to refine H-bond distances and confirm tautomeric preference (e.g., enol vs. keto forms) ().

Complementary Techniques : Pair with solid-state IR to identify N-H stretching frequencies ().

What strategies improve yield in large-scale synthesis without compromising purity?

Q. Process Chemistry Considerations :

Flow Chemistry : Continuous flow reactors minimize side reactions during exothermic steps (e.g., thiourea cyclization) ().

Purification : Use simulated moving bed (SMB) chromatography for high-throughput separation of diastereomers ().

Quality Control : Implement PAT (Process Analytical Technology) with in-line FTIR for real-time monitoring ().

How do researchers validate target engagement in cellular models for this compound?

Q. Advanced Cell-Based Assays :

CETSA (Cellular Thermal Shift Assay) : Measure target protein melting shifts post-treatment to confirm binding ().

BRET/FRET : Use biosensors to monitor intracellular target conformational changes ().

Pharmacodynamic Markers : Quantify downstream biomarkers (e.g., phosphorylated kinases) via Western blot ().

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